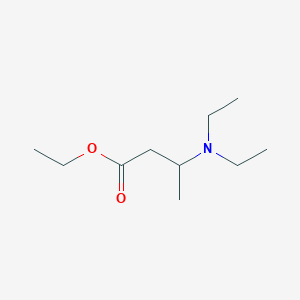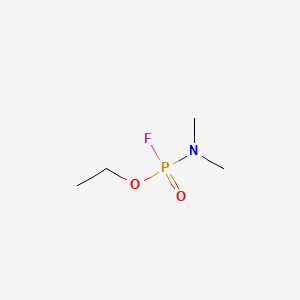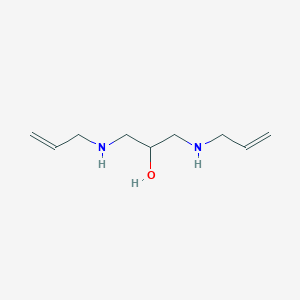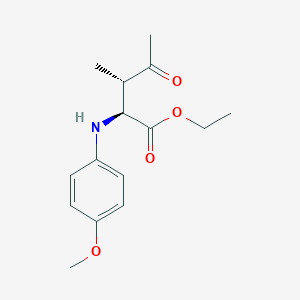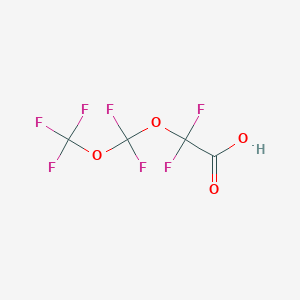
(2-Chloro-3,4-dimethoxyphenyl)methanamine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-Chloro-3,4-dimethoxyphenyl)methanamine hydrochloride is an organic compound with the molecular formula C9H12ClNO2·HCl It is a derivative of methanamine, where the phenyl ring is substituted with chloro and methoxy groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chloro-3,4-dimethoxyphenyl)methanamine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 2-chloro-3,4-dimethoxybenzaldehyde.
Reduction: The aldehyde group is reduced to the corresponding alcohol using a reducing agent such as sodium borohydride (NaBH4).
Amination: The alcohol is then converted to the amine via a substitution reaction with ammonia or an amine source.
Hydrochloride Formation: Finally, the amine is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. These methods often use continuous flow reactors and automated systems to ensure consistent production.
化学反应分析
Types of Reactions
(2-Chloro-3,4-dimethoxyphenyl)methanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding nitroso or nitro compounds.
Reduction: The chloro group can be reduced to a hydrogen atom.
Substitution: The chloro group can be substituted with other nucleophiles such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH3) are commonly used.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Dechlorinated products.
Substitution: Hydroxyl or amino-substituted derivatives.
科学研究应用
(2-Chloro-3,4-dimethoxyphenyl)methanamine hydrochloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and metabolic pathways.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of (2-Chloro-3,4-dimethoxyphenyl)methanamine hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The chloro and methoxy groups play a crucial role in its binding affinity and specificity.
相似化合物的比较
Similar Compounds
- (2,4-Dimethoxyphenyl)methanamine hydrochloride
- (3,4-Dimethoxyphenethylamine)
- (3-Chloro-4,5-dimethoxyphenyl)methanamine hydrochloride
Uniqueness
(2-Chloro-3,4-dimethoxyphenyl)methanamine hydrochloride is unique due to the specific positioning of the chloro and methoxy groups on the phenyl ring. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.
属性
分子式 |
C9H13Cl2NO2 |
|---|---|
分子量 |
238.11 g/mol |
IUPAC 名称 |
(2-chloro-3,4-dimethoxyphenyl)methanamine;hydrochloride |
InChI |
InChI=1S/C9H12ClNO2.ClH/c1-12-7-4-3-6(5-11)8(10)9(7)13-2;/h3-4H,5,11H2,1-2H3;1H |
InChI 键 |
TXIKTUHBZAYFOQ-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C(=C(C=C1)CN)Cl)OC.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2,4-difluoro-N-[2-methoxy-5-[5-(6-methyl-7-oxo-5H-pyrrolo[3,4-b]pyridin-3-yl)thiophen-2-yl]pyridin-3-yl]benzenesulfonamide](/img/structure/B13423938.png)
![[2-Acetyloxy-3-[[2-acetyloxy-5-(oxiran-2-yl)phenyl]methyl]-5-(oxiran-2-yl)phenyl]methyl acetate](/img/structure/B13423939.png)
![(2S,4R)-1-(3,3-dimethylbutanoyl)-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)-3-(trifluoromethyl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B13423944.png)
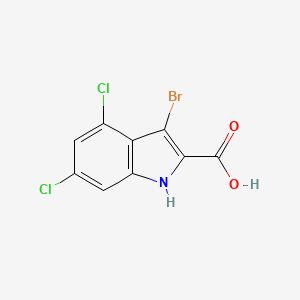
![(6-Methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl) benzoate](/img/structure/B13423954.png)
